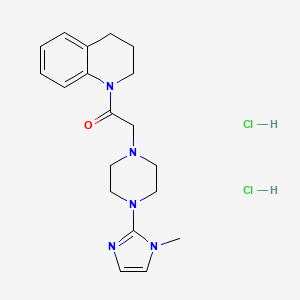
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex compound used in various scientific research fields. This compound is known for its multifaceted applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride typically involves several steps:
The initial step involves the preparation of 3,4-dihydroquinoline, which is achieved through the hydrogenation of quinoline.
Next, a piperazine derivative containing the 1-methyl-1H-imidazol-2-yl group is synthesized.
These intermediate compounds are then reacted together under controlled conditions to form the desired product.
The final step involves converting the free base form to the dihydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the reaction processes, optimizing yields, and ensuring purity. This often includes continuous flow synthesis and the use of high-pressure reactors to maintain the necessary reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions typically yield 1,2,3,4-tetrahydroquinolin derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole or piperazine rings.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Oxidation typically yields quinolone derivatives.
Reduction reactions can produce a variety of tetrahydroquinoline compounds.
Substitution reactions result in modified imidazole or piperazine derivatives.
Applications De Recherche Scientifique
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects through various mechanisms depending on the context of its use:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: The imidazole and piperazine groups may interact with specific receptors, modulating biological activities.
Molecular Targets: Enzymes like proteases and kinases, receptors in the central nervous system.
Pathways: Signal transduction pathways, neurotransmitter pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has unique structural features that enhance its specificity and efficacy in various applications.
List of Similar Compounds:Quinoline derivatives
Piperazine derivatives
Imidazole-containing compounds
This analysis provides a comprehensive overview of the compound, from its synthesis to its applications and mechanisms of action. Each section delves into the specifics to highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
1351590-74-3 |
|---|---|
Formule moléculaire |
C19H26ClN5O |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H |
Clé InChI |
WOQYRFOVZBVIEE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
SMILES canonique |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



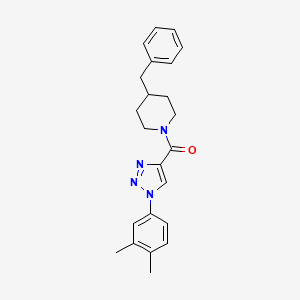
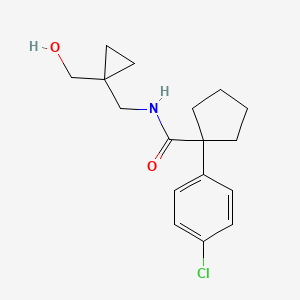
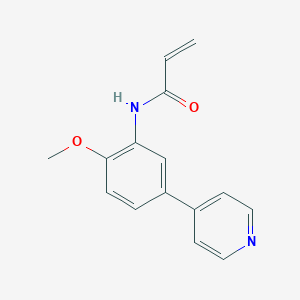
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
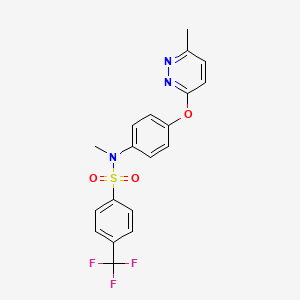
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)


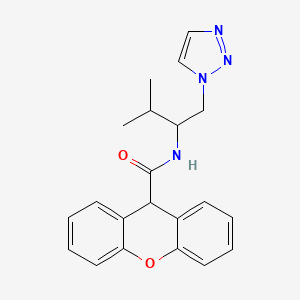
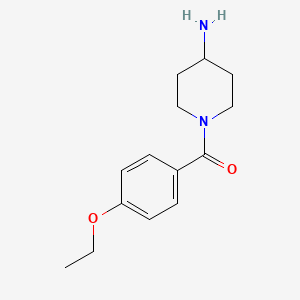
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
